molecular formula C12H13NO3 B13416368 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

Cat. No.: B13416368
M. Wt: 219.24 g/mol
InChI Key: XEWHOFJPSBGUIU-UHFFFAOYSA-N
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Description

1-(4-Morpholinyl)-2-phenyl-1,2-ethanedione is an organic compound that features both morpholine and phenyl groups

Preparation Methods

The synthesis of 1-(4-Morpholinyl)-2-phenyl-1,2-ethanedione typically involves the reaction of morpholine with benzil (1,2-diphenylethane-1,2-dione) under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques .

Chemical Reactions Analysis

1-(4-Morpholinyl)-2-phenyl-1,2-ethanedione undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Morpholinyl)-2-phenyl-1,2-ethanedione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Morpholinyl)-2-phenyl-1,2-ethanedione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Morpholinyl)-2-phenyl-1,2-ethanedione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1-morpholin-4-yl-2-phenylethane-1,2-dione

InChI

InChI=1S/C12H13NO3/c14-11(10-4-2-1-3-5-10)12(15)13-6-8-16-9-7-13/h1-5H,6-9H2

InChI Key

XEWHOFJPSBGUIU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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